2-Methylcycloheptane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylcycloheptane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-7(9)4-2-3-5-8(6)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFOXAXZCFECPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503215 | |
| Record name | 2-Methylcycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-78-5 | |
| Record name | 2-Methyl-1,3-cycloheptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5601-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Cyclic 1,3 Diketones in Advanced Organic Synthesis
Cyclic 1,3-diketones are highly versatile building blocks in organic synthesis due to their unique structural and reactive properties. researchgate.netbenthamdirect.com Their importance stems from the presence of two carbonyl groups separated by a single methylene (B1212753) group, leading to a highly activated acidic carbon and the potential for keto-enol tautomerism. researchgate.net This arrangement allows for a wide array of chemical transformations, making them invaluable precursors for the construction of complex molecular architectures, including bicyclic and polycyclic condensed heterocycles. researchgate.netbenthamdirect.com
The reactivity of cyclic 1,3-diketones facilitates their use in a variety of synthetic applications. They are key starting materials in condensation reactions, such as the Robinson annulation, for the formation of new carbocyclic rings. fiveable.me Furthermore, their ability to act as nucleophiles enables alkylation, acylation, and Michael additions, providing pathways to a diverse range of derivatives. fishersci.ca The resulting products often serve as intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. researchgate.netnbinno.com For instance, derivatives of 1,3-cyclohexanedione (B196179) are found in commercial herbicides like mesotrione (B120641) and sethoxydim. wikipedia.org The capacity of these diketones to form stable complexes with metal ions also makes them useful in catalysis and materials science.
A Look Back: the History of Cycloheptane 1,3 Dione and Its Derivatives
While five- and six-membered cyclic 1,3-diketones, such as 1,3-cyclopentanedione (B128120) and 1,3-cyclohexanedione (B196179), are well-studied, the synthesis of their seven-membered counterpart, cycloheptane-1,3-dione (B75613), has been a more challenging endeavor. researchgate.netbenthamdirect.com The synthesis of these medium-sized rings has historically been less straightforward. benthamdirect.com
One of the notable early methods for preparing cycloheptane-1,3-dione involved the ring expansion of a monoethylene acetal (B89532) of cyclohexane-1,3-dione using a diazoacetic ester. researchgate.net Another approach has been the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. researchgate.net These methods highlight the synthetic hurdles that had to be overcome to access this seven-membered ring system.
The methylation of cyclic 1,3-diketones is a common transformation. For example, 2-methyl-1,3-cyclohexanedione can be prepared by treating the sodium salt of the enolate of 1,3-cyclohexanedione with methyl iodide. wikipedia.org This suggests a probable, though not explicitly documented in readily available literature, pathway for the synthesis of 2-methylcycloheptane-1,3-dione from its parent dione (B5365651).
Current Research Directions for 2 Methylcycloheptane 1,3 Dione
Specific research focused solely on 2-methylcycloheptane-1,3-dione is not widely present in the public domain. However, based on the known applications of similar cyclic 1,3-diketones, several potential research trajectories can be envisioned.
Table 1: Potential Research Areas for this compound
| Research Area | Description |
| Natural Product Synthesis | The seven-membered ring of this compound could serve as a key structural motif for the total synthesis of various natural products containing a cycloheptane (B1346806) core. |
| Medicinal Chemistry | Given that derivatives of other cyclic diketones exhibit biological activities, including anti-inflammatory and antimicrobial properties, this compound could be a valuable scaffold for the development of new therapeutic agents. ontosight.ai |
| Asymmetric Catalysis | The prochiral nature of the parent cycloheptane-1,3-dione (B75613) suggests that asymmetric transformations to introduce the methyl group or other functionalities could be a fruitful area of research, leading to enantiomerically enriched compounds with potential applications in pharmacology. |
| Materials Science | The ability of the 1,3-dione moiety to act as a ligand for metal ions could be explored to create novel coordination polymers or metal-organic frameworks with unique electronic or magnetic properties. |
The exploration of these avenues would not only expand the fundamental understanding of this particular molecule but also potentially unlock new applications in various scientific disciplines. Further research into the synthesis, reactivity, and properties of this compound is warranted to fully realize its potential.
Synthetic Routes to this compound: A Comprehensive Review
The synthesis of this compound, a valuable building block in organic chemistry, has been approached through various strategic methodologies. This article delves into the established synthetic routes, the development of scalable protocols, the incorporation of green chemistry principles, and a comparative analysis of these methods.
Applications of 2 Methylcycloheptane 1,3 Dione in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The utility of cyclic 1,3-diones as synthons is a cornerstone of natural product synthesis. However, detailed examples employing the seven-membered ring of 2-methylcycloheptane-1,3-dione are not as prevalent as those involving five- or six-membered rings.
Applications in Steroid Synthesis
There is limited specific documentation in the scientific literature detailing the direct application of this compound as a key intermediate in the total synthesis of steroids. The classical pathways for steroid synthesis, such as those involving Robinson annulation to construct the C and D rings, have traditionally relied on six-membered ring precursors like 2-methylcyclohexane-1,3-dione (B75653) to build the foundational steroid framework.
Contributions to Terpenoid Synthesis
The role of this compound as a starting material in the synthesis of terpenoids is not extensively reported. While the synthesis of various terpene skeletons often utilizes cyclic ketones, specific examples initiating from this particular seven-membered dione (B5365651) are not prominent in major synthetic routes.
Synthesis of Bridged Ketols and Related Polycyclic Systems
The synthesis of bridged ketols and other complex polycyclic systems frequently involves intramolecular aldol (B89426) condensations of diketone precursors. Although this compound possesses the requisite functionality for such transformations, specific, well-documented examples of its use to generate bridged bicyclic or polycyclic frameworks are not widely available in published research.
Utilization as a Versatile Synthon in Cascade and Annulation Reactions
Cascade and annulation reactions are powerful tools for rapidly building molecular complexity. Cyclic β-dicarbonyl compounds are excellent substrates for these processes, acting as versatile 1,3-dianion equivalents. While the potential exists for this compound to participate in such reactions (e.g., Michael additions followed by cyclization), comprehensive studies detailing its use as a synthon in complex cascade sequences are not extensively covered in the literature.
Development as a Precursor in Heterocyclic Compound Synthesis
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide array of heterocyclic systems through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, or urea. Despite the theoretical potential of this compound to serve as a scaffold for novel seven-membered-ring-fused heterocycles, its development and application in this area have not been a major focus of reported synthetic studies.
Potential Contributions to Agrochemical and Advanced Materials Science
The applications of this compound in the fields of agrochemicals and advanced materials science are not well-documented. Research into agrochemicals often involves the synthesis of compounds with specific pharmacophores, and while β-diones can be part of these structures, the specific use of the this compound derivative is not a commonly cited example. Similarly, its incorporation into advanced materials has not been a significant area of published research.
Spectroscopic Characterization and Structural Elucidation of 2 Methylcycloheptane 1,3 Dione
Application of Advanced Spectroscopic Techniques for Structural Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
The precise structural elucidation of 2-Methylcycloheptane-1,3-dione relies on a combination of modern spectroscopic methods. While a complete, publicly available experimental dataset for this specific compound is scarce, its spectroscopic characteristics can be reliably predicted based on its functional groups and by analogy to closely related, well-documented compounds like 2-methylcyclohexane-1,3-dione (B75653). A 1981 study detailed a convenient procedure for the preparation of this compound, laying the groundwork for its characterization. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is fundamental for mapping the carbon and proton framework of the molecule.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the C2 position, and the methylene (B1212753) protons of the seven-membered ring. The methyl protons would appear as a doublet, coupled to the C2 proton. The C2 proton would, in turn, appear as a quartet. The methylene protons would present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons.
¹³C-NMR: The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The two carbonyl carbons (C1 and C3) are expected to have the most downfield chemical shifts, typically in the range of 200-210 ppm. The signal for the methyl carbon would appear furthest upfield.
Expected NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~1.1-1.3 | Doublet |
| ¹H | -CH(CH₃)- | ~2.5-2.8 | Quartet |
| ¹H | -CH₂- (ring) | ~1.5-2.6 | Multiplet |
| ¹³C | -C=O | ~200-210 | - |
| ¹³C | -CH(CH₃)- | ~50-60 | - |
| ¹³C | -CH₂- (ring) | ~20-40 | - |
| ¹³C | -CH₃ | ~10-15 | - |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations of the two ketone groups. The presence of the enol tautomer would be indicated by a broad O-H stretching band and a C=C stretching band.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretch | 2850-3000 |
| C=O (ketone) | Stretch | 1700-1725 |
| O-H (enol form) | Stretch (broad) | 3200-3600 |
| C=C (enol form) | Stretch | 1600-1650 |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (140.17 g/mol ). Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangements, which would lead to characteristic fragment ions. For instance, data for 2-methylcyclohexane-1,3-dione shows a molecular ion peak at m/z 126 and significant fragments at 98 and 55. nih.gov
Conformational Analysis of the Seven-Membered Cycloheptane (B1346806) Ring System
The seven-membered ring of this compound is conformationally flexible, existing as an equilibrium of several non-planar forms to minimize steric and torsional strain. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives have multiple low-energy conformations. The four principal conformations are the twist-chair, chair, twist-boat, and boat. researchgate.netlibretexts.org
For the parent cycloheptane, the twist-chair conformation is generally considered the most stable, as it effectively alleviates both angle strain and torsional strain. researchgate.net The introduction of two sp²-hybridized carbonyl carbons at the 1 and 3 positions, along with a methyl group at the C2 position, significantly influences the conformational landscape of this compound.
The carbonyl groups tend to flatten the ring in their vicinity. The primary conformational preference will be driven by the need to minimize unfavorable steric interactions, particularly those involving the methyl group. Similar to the 1,3-diaxial interactions that destabilize axial substituents in cyclohexane, the methyl group in this compound will preferentially occupy a pseudo-equatorial position to avoid steric clash with pseudo-axial hydrogens on other parts of the ring. chemistrysteps.com Therefore, the most populated conformations will be twist-chair or chair forms that accommodate the methyl group in a less sterically hindered orientation.
Investigation of Tautomeric Forms and Their Equilibrium in Various Solvents
As a β-dicarbonyl compound, this compound can exist in equilibrium with its enol tautomers. Tautomerization involves the migration of a proton and the shifting of a double bond, resulting in two potential enol forms where one of the carbonyl groups is converted into a hydroxyl group and a C=C double bond is formed within the ring.
The equilibrium between the diketo and enol forms is highly dependent on the solvent. researchgate.net
Non-polar solvents (e.g., hexane, carbon tetrachloride) generally favor the less polar diketo form.
Polar, protic solvents (e.g., water, methanol) can stabilize the enol form by acting as both hydrogen bond donors and acceptors to the hydroxyl and carbonyl groups.
Polar, aprotic solvents (e.g., DMSO, acetone) can also influence the equilibrium.
A computational study on the parent cycloheptane-1,3-dione (B75613) calculated a relatively high activation free energy barrier of 55.3 kcal/mol for the keto-enol tautomerization, which suggests that the diketo form is thermodynamically favored. researchgate.net The presence of the electron-donating methyl group at the α-position in this compound is expected to further stabilize the diketo form, making it the predominant species under most conditions. However, the exact position of the equilibrium in various solvents would require specific experimental determination, as intramolecular hydrogen bonding, which stabilizes the enol form in acyclic β-diones, is not sterically feasible in these cyclic systems. researchgate.net
Theoretical and Computational Studies on 2 Methylcycloheptane 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules. researchgate.netorientjchem.org For 2-Methylcycloheptane-1,3-dione, DFT calculations could provide valuable insights into its stability, reactivity, and spectral characteristics.
A primary focus of such studies would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.netmdpi.com By calculating these values, researchers could predict the susceptibility of this compound to nucleophilic or electrophilic attack.
Furthermore, these calculations can elucidate the molecule's charge distribution and molecular electrostatic potential (MEP), identifying electron-rich and electron-deficient regions. This information is critical for predicting sites of interaction with other molecules.
Tautomerism is another key aspect that can be investigated using quantum chemical calculations. Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo and various enol forms. mdpi.comnih.gov Computational studies can determine the relative stabilities of these tautomers in both the gas phase and in different solvents, providing a deeper understanding of its chemical behavior. mdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Tautomers
| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Diketo form | -7.2 | -1.5 | 5.7 | 2.8 |
| Enol form 1 | -6.8 | -1.2 | 5.6 | 3.5 |
| Enol form 2 | -6.9 | -1.3 | 5.6 | 3.1 |
Note: The data in this table is hypothetical and serves as an example of the type of information that could be generated through DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The seven-membered ring of this compound possesses significant conformational flexibility. Molecular dynamics (MD) simulations offer a powerful method to explore the complex potential energy surface and identify the most stable conformations of this molecule. nih.govmdpi.com
MD simulations can track the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. nih.gov This allows for the identification of low-energy conformers, such as chair, boat, and twist-boat forms, and the energy barriers between them. The presence of the methyl group and the two carbonyl functions will significantly influence the conformational preferences of the cycloheptane (B1346806) ring.
By analyzing the simulation trajectories, researchers can generate Ramachandran-like plots for the dihedral angles of the ring, revealing the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or reactants. nih.gov
Table 2: Hypothetical Conformational Distribution of this compound from MD Simulations
| Conformation | Population (%) | Relative Energy (kcal/mol) |
| Twist-Chair | 45 | 0.0 |
| Chair | 30 | 0.8 |
| Twist-Boat | 15 | 1.5 |
| Boat | 10 | 2.1 |
Note: This table presents hypothetical data to illustrate the potential output of MD simulations.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating the detailed mechanisms of organic reactions. wikipedia.orgfiveable.me For this compound, computational studies could elucidate the pathways of important transformations such as alkylation and annulation reactions.
A well-known reaction involving similar diones is the Robinson annulation, which is a powerful method for forming six-membered rings. researchgate.netrti.org DFT calculations could be employed to map the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states. nih.gov The activation energies calculated for these transition states would reveal the rate-determining step of the reaction. nih.gov
Similarly, the regioselectivity of alkylation reactions, a common challenge with β-dicarbonyl compounds, can be rationalized through computational analysis. wikipedia.orgnih.gov By calculating the energies of the transition states leading to C-alkylation versus O-alkylation, the preferred reaction pathway can be predicted.
In Silico Prediction of Reactivity and Selectivity in Organic Transformations
Building upon the insights from quantum chemical calculations and mechanistic studies, in silico models can be developed to predict the reactivity and selectivity of this compound in various organic transformations.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be constructed to correlate the molecule's structural features with its chemical properties, such as its pKa value. Predicting the acidity of the α-protons is fundamental to understanding its enolate formation and subsequent reactivity in base-catalyzed reactions.
Furthermore, computational models can be used to predict the outcome of reactions with a variety of reagents. By simulating the reaction under different conditions and with different substrates, it is possible to predict the major products and the stereoselectivity of the transformation. This predictive capability is invaluable in the design of synthetic routes and the optimization of reaction conditions.
Derivatives and Analogs of 2 Methylcycloheptane 1,3 Dione
Synthesis and Characterization of Functionalized 2-Methylcycloheptane-1,3-diones
The synthesis of 2-methylcycloheptane-1,3-dione has been approached through various methodologies, reflecting a broader interest in developing efficient routes to substituted cyclic diketones.
While specific methods for a wide range of functionalized 2-methylcycloheptane-1,3-diones are not extensively documented, the synthesis of the parent cycloheptane-1,3-dione (B75613) has been achieved through a three-step sequence that avoids hazardous reagents and is suitable for large-scale production. acs.org This suggests that functionalization could potentially be achieved through derivatization of the parent dione (B5365651).
For comparison, the synthesis of functionalized derivatives of the more common 2-methylcyclohexane-1,3-dione (B75653) is well-established. These methods often involve the alkylation of 2-methylcyclohexane-1,3-dione with various electrophiles. nih.gov However, direct C-alkylation with unactivated sp3 electrophiles can be challenging. A successful strategy to overcome this involves the formation of a ketodimethyl hydrazone derivative, which facilitates alkylation, followed by deprotection to yield the desired 2,2-dialkylcyclohexane-1,3-dione. nih.gov
Table 1: Selected Synthetic Methods for this compound and its Parent Compound
| Target Compound | Starting Material | Key Reagents | Overall Yield | Reference |
| This compound | Diethyl adipate | 1. NaH, (COOEt)₂2. Et₂Zn, CH₃CHI₂3. FeCl₃, DMF | 42-45% | tandfonline.com |
| Cycloheptane-1,3-dione | 1-(trimethylsiloxy)cyclopentene | 1. Dichloroketene2. Zn, AcOH3. H₂O | 58-64% | acs.org |
Characterization of these compounds relies on standard spectroscopic techniques. For instance, the NMR spectrum of this compound shows a characteristic doublet for the methyl group at approximately δ 1.2 ppm and multiplets for the methylene (B1212753) protons of the seven-membered ring. tandfonline.com
Comparative Reactivity Studies of Substituted Derivatives
The reactivity of cyclic 1,3-diones is significantly influenced by ring size, which affects the acidity of the C-2 proton and the conformational flexibility of the ring. While specific comparative studies focusing on substituted 2-methylcycloheptane-1,3-diones are limited, valuable insights can be drawn from the behavior of its five- and six-membered ring homologs.
Alkylation reactions are a key transformation for these compounds. In the case of 2-methylcyclopentane-1,3-dione, alkylation with 2-(1-naphthyl)ethyl bromide results exclusively in the O-alkylation product. fishersci.carsc.org However, when more reactive electrophiles like phenacyl or 1-naphthacyl bromide are used, a mixture of C- and O-alkylated derivatives is obtained. rsc.org Notably, the ratio of C- to O-alkylation is lower for 2-methylcyclopentane-1,3-dione compared to its six-membered ring counterpart, 2-methylcyclohexane-1,3-dione. rsc.org This difference is attributed to the greater enol character and potentially different steric environment of the cyclopentane (B165970) derivative.
Michael addition is another important reaction. For example, the addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in an aqueous medium yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a key intermediate in the synthesis of various natural products. fishersci.caresearchgate.net
The reactivity of cyclic diazodiketones also shows a strong dependence on the ring structure. Acyclic and cyclic diazodiketones exhibit significant differences in their reactivity with thioketones, which is attributed to the conformational constraints imposed by the ring. nih.gov Carbocyclic diazodiketones are generally less reactive in 1,3-dipolar cycloadditions due to their locked Z,Z-conformation. nih.gov
Analogous Chemistry with Homologous Cyclic 1,3-Diketones (e.g., Cyclohexanediones, Cyclopentanediones)
The chemistry of cyclopentane- and cyclohexane-1,3-diones provides a rich context for understanding the behavior of this compound.
Cyclohexane-1,3-diones: 2-Methylcyclohexane-1,3-dione is a widely used starting material in organic synthesis, notably in the Robinson annulation reaction to construct polycyclic systems. fiveable.me It is typically synthesized by the semi-hydrogenation of resorcinol (B1680541) followed by methylation. wikipedia.org The presence of the methyl group at the 2-position influences the stereochemical outcome of subsequent reactions due to steric hindrance. fiveable.me The two carbonyl groups render the molecule highly reactive towards nucleophiles. fiveable.me A variety of 2-acyl-cyclohexane-1,3-dione derivatives have been synthesized and studied for their biological activities. nih.govmdpi.com
Cyclopentane-1,3-diones: 2-Methylcyclopentane-1,3-dione is a valuable intermediate, particularly in the synthesis of steroids. orgsyn.orgmedchemexpress.com A common synthetic route involves the cyclization of a keto ester derived from 2-butanone (B6335102) and diethyl oxalate, followed by a series of transformations. orgsyn.org The acidic nature of cyclopentane-1,3-diones is a notable feature, with pKa values comparable to carboxylic acids. nih.gov This property has led to their investigation as potential carboxylic acid isosteres in drug design. nih.gov The alkylation of 2-methylcyclopentane-1,3-dione, as mentioned earlier, shows a preference for O-alkylation with certain electrophiles. fishersci.carsc.org
Table 2: Comparison of Properties of Homologous 2-Methyl-1,3-diones
| Compound | Ring Size | Synthetic Precursor (Example) | Key Reactivity Feature | Reference |
| 2-Methylcyclopentane-1,3-dione | 5 | 2-Butanone, Diethyl oxalate | Predominant O-alkylation with certain electrophiles | rsc.orgorgsyn.org |
| 2-Methylcyclohexane-1,3-dione | 6 | Resorcinol | Versatile in Robinson annulation | fiveable.mewikipedia.org |
| This compound | 7 | Diethyl adipate | Synthesis via methylcyclopropanation | tandfonline.com |
Future Directions and Emerging Research Areas
Exploration of Novel and Sustainable Synthetic Methodologies for 2-Methylcycloheptane-1,3-dione
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on optimizing the synthesis of this compound away from classical methods toward more sustainable practices.
A primary target for innovation is the intramolecular Dieckmann condensation, a foundational method for creating cyclic β-keto esters, which are direct precursors to cyclic β-diketones. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of a diester. For the synthesis of the this compound scaffold, this would typically involve a substituted 1,7-diester.
Table 1: Key Steps in Dieckmann Condensation for a Generic Cyclic β-Keto Ester
| Step | Description |
|---|---|
| 1. Enolate Formation | A strong base (e.g., sodium alkoxide) deprotonates the α-carbon of one ester group to form a nucleophilic enolate. libretexts.orgchemistrysteps.com |
| 2. Intramolecular Attack | The enolate attacks the carbonyl carbon of the second ester group in the same molecule. libretexts.org |
| 3. Elimination | The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org |
| 4. Final Deprotonation | The highly acidic proton between the two carbonyls is removed by the base, driving the equilibrium toward the product. chemistrysteps.com |
| 5. Acid Workup | An acidic workup protonates the enolate to yield the final neutral cyclic β-keto ester. wikipedia.org |
Future sustainable methodologies will aim to improve upon this pathway by:
Developing Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like natural deep eutectic solvents (NADESs). rsc.org
Catalyst Optimization: Exploring heterogeneous catalysts or organocatalysts that can be easily recovered and recycled, minimizing waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as one-pot reactions that combine cyclization and methylation steps.
Expanded Applications in Asymmetric Synthesis and Chiral Catalyst Design
The prochiral nature of the this compound scaffold makes it an attractive substrate for asymmetric synthesis. The methylene (B1212753) carbons within the seven-membered ring offer sites for stereoselective functionalization.
Emerging research in organocatalysis has demonstrated that cyclic diketones are excellent nucleophiles in asymmetric Michael additions. nih.govsemanticscholar.orgacs.org Chiral catalysts, such as those derived from cinchona alkaloids or squaramides, can control the facial selectivity of the attack of the dione (B5365651) enolate onto an electrophile, leading to products with high enantiomeric excess. nih.govbeilstein-journals.org Future work will likely involve applying these methods to this compound to synthesize complex chiral molecules.
Key Research Areas:
Asymmetric Alkylation: Developing catalytic systems for the direct, enantioselective alkylation of the dione at positions C4-C7. nih.gov
Michael Additions: Utilizing this compound as a nucleophile in conjugate additions to various acceptors like β,γ-unsaturated α-ketoesters to create quaternary stereocenters. acs.org
Chiral Ligand Synthesis: Using the dione as a backbone for the synthesis of novel chiral ligands for transition metal catalysis, where the stereochemistry of the cycloheptane (B1346806) ring dictates the coordination geometry.
Advanced Mechanistic Investigations into Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The Dieckmann condensation, while well-established, presents opportunities for advanced mechanistic study, particularly regarding the factors controlling ring size and regioselectivity in complex substrates. libretexts.orglibretexts.org
Computational chemistry and advanced spectroscopic techniques can be employed to investigate:
Transition State Analysis: Modeling the transition states of key synthetic steps, such as the intramolecular cyclization, to understand the energetic barriers and stereochemical outcomes. nih.gov
Keto-Enol Tautomerism: Studying the dynamics of tautomerism in the β-diketone system, which is fundamental to its reactivity as both a nucleophile (enol or enolate form) and an electrophile (keto form).
Conformational Analysis: The seven-membered ring of cycloheptane derivatives is conformationally flexible. Investigating the preferred conformations of this compound and its reaction intermediates can provide insight into reactivity and selectivity.
Development of Chemoenzymatic and Biocatalytic Routes for Synthesis and Derivatization
Biocatalysis offers a powerful approach for conducting chemical transformations with high selectivity under mild, sustainable conditions. Future research is poised to develop enzymatic methods for both the synthesis and derivatization of this compound.
Potential biocatalytic strategies include:
Enzymatic Cyclization: Exploring enzymes capable of catalyzing intramolecular condensation reactions to form the seven-membered ring from a linear precursor.
Biocatalytic Methylation: Utilizing S-adenosylmethionine (SAM)-dependent methyltransferase (MTase) enzymes to perform the selective methylation at the C2 position. nih.govacs.org Engineered MTases could offer high stereo- and regioselectivity. The development of enzymatic methyl-sequencing (EM-Seq) highlights the advanced understanding and manipulation of these enzymatic systems. neb.comwikipedia.org
Chemoenzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps. For example, a chemical synthesis could be used to produce cycloheptane-1,3-dione (B75613), followed by a highly selective enzymatic methylation. Alternatively, ene reductases could be used for the asymmetric reduction of an unsaturated precursor to set key stereocenters before cyclization. chemrxiv.org
Table 2: Potential Chemoenzymatic Pathways
| Pathway | Chemical Step(s) | Biocatalytic Step | Target Transformation |
|---|---|---|---|
| A | Synthesis of linear diester precursor | Cyclase enzyme | Ring formation |
| B | Synthesis of cycloheptane-1,3-dione | Methyltransferase (MTase) | C2-methylation |
| C | Synthesis of an unsaturated cycloheptenone precursor | Ene Reductase | Asymmetric reduction |
Design and Synthesis of New Ligands and Functional Materials Utilizing the this compound Scaffold
The β-diketone moiety is an excellent chelating agent for a wide range of metal ions, forming stable metal complexes. nih.gov This property opens up significant opportunities for designing new functional molecules and materials based on the this compound scaffold.
Future research in this area could focus on:
Novel Metal Complexes: Synthesizing and characterizing coordination complexes with various transition metals, lanthanides, and actinides. d-nb.infoumn.edu The unique steric and electronic properties imparted by the seven-membered ring could lead to complexes with novel catalytic, magnetic, or photophysical properties.
Functional Polymers: Incorporating the this compound unit as a functional monomer in polymerization reactions. rsc.orgnih.gov For example, it could be modified to participate in ring-opening polymerization or condensation polymerization to create polyesters or other functional polymers with metal-binding sites along the backbone. researchgate.netmdpi.com
Therapeutic Agents: The ability of dione derivatives to act as inhibitors for enzymes like receptor tyrosine kinases suggests that novel derivatives of this compound could be explored as potential therapeutic agents. nih.govnih.gov
The exploration of these future directions will continue to expand the chemical utility of this compound, positioning it as a valuable building block in advanced organic synthesis, asymmetric catalysis, and materials science.
Q & A
Basic Questions
Q. What are the common laboratory synthesis routes for 2-Methylcycloheptane-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodology : A practical approach involves multi-step synthesis, often starting with cycloketone derivatives. For example, analogous compounds like 7,7a-dihydro-4,7a-dimethyl-1,5(6H)-indandione are synthesized by reacting methyl-substituted diones (e.g., 2-methylcyclopentane-1,3-dione) with halogenated ketones under reflux. Key steps include:
-
Reagent optimization : Excess 1-chloro-3-pentanone (1.5 equiv) improves yield .
-
Purification : Distillation (yield ~78%) followed by silica gel chromatography (ether-hexane elution) enhances purity to 68% .
-
Safety : Methods avoiding heavy metals (e.g., Pfizer’s three-step synthesis for cycloheptane-1,3-dione) are preferred for lab safety .
Synthesis Comparison Conditions/Yield Reference Halogenated ketone + methyl-dione 78% yield after distillation Three-step method (no heavy metals) ~70% overall yield
Q. What spectroscopic techniques are employed to characterize this compound, and what are the diagnostic spectral features?
- Methodology :
-
¹H-NMR : Methylene protons appear as multiplets (δ 1.98–2.17), while methyl groups resonate as singlets (δ 1.30–1.73) .
-
IR : Strong C=O stretches at 1660–1745 cm⁻¹ confirm diketone functionality .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 283 [M⁺] in related diones) validate molecular weight .
Key Spectral Data Observations Reference ¹H-NMR methylene protons δ 1.98–2.17 (multiplet) IR carbonyl stretches 1660, 1745 cm⁻¹
Q. What are the typical chemical reactivities of this compound under oxidative or reductive conditions?
- Methodology :
- Reduction : LiAlH₄ reduces ketones to secondary alcohols; NaBH₄ may selectively reduce one ketone group while preserving the other .
- Oxidation : KMnO₄ or H₂O₂ oxidizes diketones to carboxylic acids under acidic conditions .
- Substitution : Halogenation (e.g., Cl₂/FeCl₃) targets activated positions on the aromatic ring in fluorinated analogs .
Advanced Research Questions
Q. How can computational methods such as DFT predict the conformational stability of this compound?
- Methodology :
- Geometry Optimization : HF/6-31Gand B3LYP/6-31G levels determine stable conformers. Methyl group orientation influences ring puckering and steric strain .
- Energy Barriers : Transition states for keto-enol tautomerism can be modeled to assess tautomeric preference .
Q. What strategies resolve contradictions in reported reaction yields or by-product formation during synthesis?
- Methodology :
- By-product Analysis : TLC or HPLC identifies impurities (e.g., over-oxidized products). Adjusting reaction time (e.g., reducing reflux from 16 h to 12 h) minimizes degradation .
- Yield Optimization : Catalysts (e.g., acidic resins) improve regioselectivity in fluorinated analogs, reducing side reactions .
Q. How can mechanistic studies elucidate nucleophilic addition pathways for this compound?
- Methodology :
- Isotopic Labeling : ¹³C-labeled diketones track nucleophilic attack sites via NMR .
- Kinetic Profiling : Monitoring reaction intermediates (e.g., enolates) by in situ IR reveals rate-determining steps .
Data Contradiction Analysis
Q. Why do synthetic yields vary between reported methods for methyl-substituted diones?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
